molecular formula C16H15ClN2O3 B5777908 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone

3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone

Cat. No. B5777908
M. Wt: 318.75 g/mol
InChI Key: OWAKORUFMJDHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as CNPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPP is a chemical compound with a molecular formula C16H14ClN2O3 and a molecular weight of 318.75 g/mol.

Mechanism of Action

3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor, which is involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has several advantages as a chemical compound for laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several areas of future research that could be explored in relation to 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One potential direction is the development of novel 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone derivatives with improved bioactivity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its effects on various biochemical and physiological processes in the body.

Synthesis Methods

3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the condensation of 3-chloro-4-methyl aniline and 4-nitroacetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization to obtain pure 3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone.

Scientific Research Applications

3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKORUFMJDHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7356071

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